molecular formula C9H6F6O2 B2539776 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol CAS No. 2366994-60-5

3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Cat. No. B2539776
CAS RN: 2366994-60-5
M. Wt: 260.135
InChI Key: FLOGQQOAXROKBY-UHFFFAOYSA-N
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Description

“3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol” is a compound that is closely related to 1,1,1,3,3,3-Hexafluoro-2-propanol . It is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .


Synthesis Analysis

While specific synthesis methods for “3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol” were not found, it’s worth noting that 1,1,1,3,3,3-Hexafluoro-2-propanol has been used as a solvent in various chemical transformations . For example, it has been used in the Friedel–Crafts reactions due to its polarity and high ionizing power .


Molecular Structure Analysis

The molecular structure of “3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol” is similar to that of 1,1,1,3,3,3-Hexafluoro-2-propanol . The latter has a molecular weight of 168.04 g/mol and a chemical formula of CF₃CH(OH)CF₃ .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol” were not found, it’s worth noting that 1,1,1,3,3,3-Hexafluoro-2-propanol has been used in various chemical reactions . For example, it has been used in transition metal-catalyzed C–H bond functionalization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol” are similar to those of 1,1,1,3,3,3-Hexafluoro-2-propanol . The latter has a boiling point of 59 °C, a melting point of -4 °C, and a density of 1.596 g/mL at 25 °C .

Scientific Research Applications

Safety And Hazards

The safety and hazards of “3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol” are similar to those of 1,1,1,3,3,3-Hexafluoro-2-propanol . The latter is harmful if inhaled, swallowed, or in contact with skin. It causes severe skin burns and eye damage .

properties

IUPAC Name

3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOGQQOAXROKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

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